molecular formula C5H4Br2F6 B1302677 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane CAS No. 33619-78-2

1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane

Cat. No. B1302677
CAS RN: 33619-78-2
M. Wt: 337.88 g/mol
InChI Key: QMSMXOXREPKYSH-UHFFFAOYSA-N
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Description

“1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane” is a chemical compound with the CAS Number: 33619-78-2 . It has a molecular weight of 337.89 .


Molecular Structure Analysis

The IUPAC name for this compound is 1,5-dibromo-2,2,3,3,4,4-hexafluoropentane . The InChI code for this compound is 1S/C5H4Br2F6/c6-1-3(8,9)5(12,13)4(10,11)2-7/h1-2H2 .

Scientific Research Applications

1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane is a chemical compound with the molecular formula C5H4Br2F6 . It has a molecular weight of 337.89 . This compound is typically used in the field of chemistry, particularly in the synthesis of other compounds .

For example, one study reports the synthesis of various new derivatives based on a similar compound, 5-aryl-2-bromo-3-hexylthiophene, with moderate-to-good yields via a palladium-catalyzed Suzuki cross-coupling reaction . This method involved the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids to synthesize corresponding thiophene derivatives under controlled and optimal reaction conditions . The synthesized thiophene molecules were studied for their haemolytic, biofilm inhibition, and anti-thrombolytic activities .

  • Dibromoalkane Synthesis by Dibromination : This process involves the synthesis of dibromoalkanes from alkenes, alkynes, and ketones. The combination of DMSO and oxalyl bromide is used as a brominating reagent. This method offers mild conditions, low cost, short reaction times, and provides dibromides and α-bromoketones in excellent yields .

  • Preparation of Semiconducting Molecules : A similar compound, 3,3’-Dibromo-2,2’-bithiophene, is used as a key intermediate for the preparation of semiconducting molecules, oligothiophenes, and polymers. These find applications in a variety of organic electronic and optoelectronic devices, including organic field-effect transistors, chemical sensors, and organic solar cells .

  • Enantioseparation of Dibromo Compounds : In this field, the most studied and applied interactions based on σ-hole are halogen (XB) and chalcogen (ChB) bonds involving atoms of groups VII (Cl, Br, I) and VI (S, Se, Te), respectively .

  • Dibromoalkane Synthesis by Dibromination : This process involves the synthesis of dibromoalkanes from alkenes, alkynes, and ketones. The combination of DMSO and oxalyl bromide is used as a brominating reagent. This method offers mild conditions, low cost, short reaction times, and provides dibromides and α-bromoketones in excellent yields .

  • Preparation of Semiconducting Molecules : A similar compound, 3,3’-Dibromo-2,2’-bithiophene, is used as a key intermediate for the preparation of semiconducting molecules, oligothiophenes, and polymers. These find applications in a variety of organic electronic and optoelectronic devices, including organic field-effect transistors, chemical sensors, and organic solar cells .

  • Enantioseparation of Dibromo Compounds : In this field, the most studied and applied interactions based on σ-hole are halogen (XB) [ 15] and chalcogen (ChB) [ 16] bonds involving atoms of groups VII (Cl, Br, I) and VI (S, Se, Te), respectively .

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,5-dibromo-2,2,3,3,4,4-hexafluoropentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2F6/c6-1-3(8,9)5(12,13)4(10,11)2-7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSMXOXREPKYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(CBr)(F)F)(F)F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374140
Record name 1,5-dibromo-2,2,3,3,4,4-hexafluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane

CAS RN

33619-78-2
Record name 1,5-dibromo-2,2,3,3,4,4-hexafluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 33619-78-2
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